molecular formula C14H22N4 B11784436 1-(2-Cyclopropyl-6-ethylpyrimidin-4-yl)piperidin-4-amine

1-(2-Cyclopropyl-6-ethylpyrimidin-4-yl)piperidin-4-amine

Cat. No.: B11784436
M. Wt: 246.35 g/mol
InChI Key: IIFIMNCRRRQTMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Cyclopropyl-6-ethylpyrimidin-4-yl)piperidin-4-amine is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms.

Preparation Methods

The synthesis of 1-(2-Cyclopropyl-6-ethylpyrimidin-4-yl)piperidin-4-amine involves several steps. One common synthetic route includes the cyclization of appropriate precursors under specific reaction conditions. The process typically involves the use of reagents such as cyclopropylamine, ethylpyrimidine, and piperidine derivatives. Industrial production methods may involve optimization of reaction conditions to achieve higher yields and purity .

Chemical Reactions Analysis

1-(2-Cyclopropyl-6-ethylpyrimidin-4-yl)piperidin-4-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used

Scientific Research Applications

1-(2-Cyclopropyl-6-ethylpyrimidin-4-yl)piperidin-4-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 1-(2-Cyclopropyl-6-ethylpyrimidin-4-yl)piperidin-4-amine involves its interaction with specific molecular targets. The compound may act on enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets involved are subjects of ongoing research .

Comparison with Similar Compounds

1-(2-Cyclopropyl-6-ethylpyrimidin-4-yl)piperidin-4-amine can be compared with other similar compounds, such as:

Properties

Molecular Formula

C14H22N4

Molecular Weight

246.35 g/mol

IUPAC Name

1-(2-cyclopropyl-6-ethylpyrimidin-4-yl)piperidin-4-amine

InChI

InChI=1S/C14H22N4/c1-2-12-9-13(17-14(16-12)10-3-4-10)18-7-5-11(15)6-8-18/h9-11H,2-8,15H2,1H3

InChI Key

IIFIMNCRRRQTMN-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=NC(=N1)C2CC2)N3CCC(CC3)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.